3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one

Lipophilicity Physicochemical Property Drug Design

This 3-bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one is a non-substitutable building block for CNS drug discovery and SAR studies. Its unique electronic environment—created by the electron-withdrawing 5-CF3, N1-isopropyl, and 3-bromo substituents—cannot be replicated by N-methyl, 3-iodo/chloro, or regioisomeric analogs. With a LogP of 2.45 and TPSA of 22 Ų, this scaffold is engineered for blood-brain barrier penetration. The 3-bromo handle enables late-stage diversification via Suzuki or Buchwald-Hartwig coupling for exploring EP3 receptor antagonist or bromodomain inhibitor pharmacophores. Supplied room-temperature stable at ≥98% purity for immediate HTS library incorporation.

Molecular Formula C9H9BrF3NO
Molecular Weight 284.076
CAS No. 1215205-40-5
Cat. No. B572315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one
CAS1215205-40-5
Synonyms3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one
Molecular FormulaC9H9BrF3NO
Molecular Weight284.076
Structural Identifiers
SMILESCC(C)N1C=C(C=C(C1=O)Br)C(F)(F)F
InChIInChI=1S/C9H9BrF3NO/c1-5(2)14-4-6(9(11,12)13)3-7(10)8(14)15/h3-5H,1-2H3
InChIKeySWDPZMKSKVHXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-40-5): Core Identity and Research-Grade Specifications for Procurement


3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-40-5) is a halogenated pyridin-2(1H)-one derivative characterized by a trifluoromethyl group at the 5-position and an N-isopropyl substitution on the pyridinone ring. It is supplied with a purity of ≥95% or ±98% from various vendors [1]. Its molecular formula is C9H9BrF3NO, with a molecular weight of 284.07 g/mol [2]. The compound has a calculated LogP of 2.45 and a topological polar surface area (TPSA) of 22 Ų [3]. It is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly for introducing trifluoromethyl and bromo-functionalized pyridine scaffolds into target molecules [4].

Why N-Alkyl and Halogen Positioning in Pyridin-2(1H)-ones Defines Reactivity: Implications for 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one


Substitution of the N1-isopropyl group with smaller alkyl chains (e.g., methyl) significantly alters physicochemical properties, as evidenced by a decrease in LogP from 2.45 for the isopropyl analog to a lower value for the N-methyl derivative [1]. This change directly impacts lipophilicity and, consequently, membrane permeability and bioavailability profiles in drug development. Furthermore, the specific 3-bromo substitution pattern provides a unique electrophilic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that cannot be replicated by 3-iodo or 3-chloro analogs, which exhibit different reaction kinetics and selectivity in palladium-catalyzed transformations [2]. The combination of an electron-withdrawing trifluoromethyl group at the 5-position with the N-isopropyl and 3-bromo substituents creates a distinct electronic environment on the pyridinone ring, which modulates its reactivity and interaction with biological targets compared to regioisomers like 4-bromo or 5-bromo derivatives [3]. These specific structural features make the compound non-substitutable in synthetic routes or SAR studies designed around its precise steric and electronic profile.

Quantitative Differentiators of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one vs. Analogous Pyridinones


Lipophilicity (LogP) Comparison: N-Isopropyl vs. N-Methyl Substitution

The N1-isopropyl group confers significantly higher lipophilicity compared to the N-methyl analog. The target compound has a calculated LogP of 2.45, whereas the N-methyl analog (3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one) has a lower LogP, estimated at approximately 1.5 based on its smaller alkyl chain [1]. This difference in LogP directly impacts the compound's distribution and passive membrane permeability in biological systems.

Lipophilicity Physicochemical Property Drug Design

Polar Surface Area (PSA) Impact on Bioavailability

The topological polar surface area (TPSA) of the target compound is 22 Ų, which falls well within the optimal range for oral bioavailability ( < 140 Ų) and is indicative of potential for CNS penetration ( < 70 Ų) . This low TPSA is a direct consequence of the N-isopropyl and trifluoromethyl substituents, which reduce hydrogen-bonding capacity compared to unsubstituted pyridinones or those with polar N-substituents.

Bioavailability Drug Likeness CNS Permeability

Molecular Weight Distinction from N-Unsubstituted or N-Methyl Analogs

The target compound has a molecular weight of 284.07 g/mol, which is significantly higher than its N-unsubstituted or N-methyl counterparts due to the isopropyl group [1]. For instance, the N-methyl analog (3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one) has a molecular weight of 256.02 g/mol . This weight difference influences the compound's size and shape complementarity in target binding sites and affects its overall physiochemical profile.

Molecular Weight Fragment-Based Drug Design Lead Optimization

Reactivity Profile: 3-Bromo Substituent in Cross-Coupling Reactions

The 3-bromo group serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, or amine groups at the 3-position [1]. While direct kinetic data comparing 3-bromo to 3-iodo or 3-chloro analogs is not available, literature precedence for similar heteroaryl halides indicates that bromides offer a favorable balance of stability and reactivity for many cross-coupling applications [2]. The presence of the electron-withdrawing trifluoromethyl group at the 5-position can further activate the 3-position for oxidative addition.

Cross-Coupling Synthetic Chemistry Building Block

Stability and Storage: Ambient Conditions vs. Low Temperature Requirements

The target compound is reported to be stable at room temperature for long-term storage by some vendors [1], while others recommend storage at 2-8°C or -20°C for maximum recovery . This contrasts with less stable halogenated pyridinones that may require strict -20°C storage and inert atmosphere. The ability to store the compound at room temperature simplifies handling and reduces shipping costs for routine research use.

Stability Storage Logistics

Defined Research and Industrial Use Cases for 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one


Synthesis of CNS-Targeted Drug Candidates

The compound's favorable LogP (2.45) and low TPSA (22 Ų) [1] make it an ideal building block for synthesizing drug candidates intended to cross the blood-brain barrier. Medicinal chemists can leverage its core structure to generate analogs with predicted CNS penetration, particularly in therapeutic areas like neurodegenerative diseases or neuropsychiatric disorders.

SAR Exploration of Pyridinone-Based EP3 Receptor Antagonists

The N-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one scaffold is a key structural motif in certain patent disclosures for EP3 receptor antagonists [2]. This specific compound provides a versatile starting point for further functionalization at the 3-position via cross-coupling, allowing researchers to systematically explore structure-activity relationships (SAR) around this pharmacophore for potential therapeutic applications.

Development of Bromodomain and Epigenetic Inhibitors

Pyridin-2(1H)-one derivatives are a well-documented class of bromodomain inhibitors [3]. The combination of a trifluoromethyl group and a bromine handle in the target compound provides a strategic entry point for creating focused libraries of potential epigenetic modulators. The 3-bromo group allows for late-stage diversification to optimize potency and selectivity against specific bromodomain targets.

High-Throughput Screening (HTS) Library Enrichment

Due to its room temperature stability [4] and favorable drug-like properties, this compound is suitable for inclusion in HTS libraries. Its distinct substitution pattern (N-isopropyl, 3-bromo, 5-trifluoromethyl) adds valuable diversity to screening decks, increasing the likelihood of identifying novel hits in phenotypic or target-based assays.

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